1-Phenyl-2-propyn-1-ol
CAS No.: 4187-87-5
Cat. No.: VC21191470
Molecular Formula: C9H8O
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4187-87-5 |
---|---|
Molecular Formula | C9H8O |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 1-phenylprop-2-yn-1-ol |
Standard InChI | InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H |
Standard InChI Key | UIGLAZDLBZDVBL-UHFFFAOYSA-N |
SMILES | C#CC(C1=CC=CC=C1)O |
Canonical SMILES | C#CC(C1=CC=CC=C1)O |
Chemical Identity and Structure
1-Phenyl-2-propyn-1-ol (CAS: 4187-87-5) is a secondary alcohol with the molecular formula C9H8O and a molecular weight of 132.16 g/mol . The compound features a phenyl group attached to a carbon bearing a hydroxyl group, which is further connected to a terminal alkyne moiety. Its structure represents a classic example of a propargylic alcohol, where the hydroxyl group is positioned adjacent to an alkyne functionality.
Chemical Nomenclature and Identifiers
The compound is known by several synonyms in the chemical literature, reflecting its structural features and historical naming conventions. Table 1 summarizes the key identifiers associated with this compound:
Parameter | Information |
---|---|
IUPAC Name | 1-phenylprop-2-yn-1-ol |
Common Synonyms | Ethynylphenylcarbinol, 1-Phenylpropargyl alcohol, (±)-α-Ethynylbenzyl alcohol, Phenylethynylcarbinol |
CAS Registry Number | 4187-87-5 |
Molecular Formula | C9H8O |
Molecular Weight | 132.16 g/mol |
InChI Key | UIGLAZDLBZDVBL-UHFFFAOYSA-N |
Table 1: Chemical Identifiers of 1-Phenyl-2-propyn-1-ol
Physical and Chemical Properties
1-Phenyl-2-propyn-1-ol exists as either a slightly yellow to yellowish-brown liquid or a solid at room temperature, depending on purity and environmental conditions. Its physical state is influenced by its melting point, which is close to room temperature.
Physical Properties
The compound possesses characteristic physical properties that are important for handling, storage, and applications in laboratory and industrial settings. Table 2 presents the key physical properties:
Table 2: Physical Properties of 1-Phenyl-2-propyn-1-ol
Solubility Profile
Understanding the solubility characteristics is crucial for laboratory applications and purification procedures. 1-Phenyl-2-propyn-1-ol demonstrates good solubility in a range of organic solvents:
This solubility profile makes it convenient for various synthetic applications where organic solvents are commonly used.
Synthesis Methods
Laboratory Preparation
The most common and efficient method for preparing 1-phenyl-2-propyn-1-ol involves the nucleophilic addition of ethynylmagnesium bromide to benzaldehyde. This Grignard reaction provides excellent yields and has been well-documented in the chemical literature.
A typical synthetic procedure involves the following steps:
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A solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) in distilled tetrahydrofuran (THF) (10 mL) is prepared and cooled to 0°C.
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Ethynylmagnesium bromide (e.g., 51 mL, 59.1 mmol) is added to the solution at 0°C.
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The resulting mixture is stirred at 0°C for 1 hour and then allowed to continue stirring at room temperature for approximately 19 hours.
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After the reaction is complete, a saturated aqueous solution of ammonium chloride (NH4Cl) is added, followed by extraction with diethyl ether.
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The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.
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Purification by silica gel chromatography (using pentane/ethyl acetate: 95/5) yields the desired propargyl alcohol as a pale yellow powder.
This procedure typically provides quantitative yields (100%) of 1-phenyl-2-propyn-1-ol .
Stereochemical Considerations
1-Phenyl-2-propyn-1-ol contains a stereogenic center at the carbon bearing the hydroxyl group, allowing for the existence of enantiomers. The compound is often encountered as a racemic mixture ((±)-1-phenyl-2-propyn-1-ol), but stereoselective syntheses and resolution techniques have been developed to access the individual enantiomers.
Enzymatic kinetic resolution has proven effective for the separation of enantiomers. Research has demonstrated that lipases from various microbial origins can be employed for the kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol through trans-esterification with acyl acetate. Microwave-assisted enzymatic resolution has shown particular promise in enhancing the efficiency of this process .
Chemical Reactivity and Transformations
Key Reactions
The reactivity of 1-phenyl-2-propyn-1-ol is dominated by both the hydroxyl group and the alkyne functionality, allowing for a diverse range of chemical transformations.
Reactions Involving the Hydroxyl Group
The secondary alcohol can undergo typical reactions associated with hydroxyl groups:
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Esterification to form propargyl esters
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Oxidation to the corresponding ketone (1-phenyl-2-propyn-1-one)
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Dehydration to form conjugated enynes
Reactions Involving the Alkyne Group
The terminal alkyne offers several reactive pathways:
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Addition reactions (hydration, hydrohalogenation)
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Metalation to form acetylides
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Cycloaddition reactions (particularly copper-catalyzed azide-alkyne cycloaddition)
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Transition metal-catalyzed coupling reactions
HCuX2-Induced Transformations
A notable transformation involves the reaction with HCuX2 reagents to form 1-halo-3-phenylpropadienes. This reaction demonstrates interesting stereochemical outcomes and has been studied to understand the mechanism of copper-mediated transformations of propargylic alcohols .
Applications
Synthetic Building Block
1-Phenyl-2-propyn-1-ol serves as a versatile building block in organic synthesis. Its functionalities allow for selective modifications, making it valuable in the construction of complex molecular architectures.
One significant application involves the one-pot synthesis of alpha-iodoenals from propargylic alcohols, where 1-phenyl-2-propyn-1-ol serves as a starting material .
Research Applications
The compound has found various applications in scientific research:
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As a substrate for studying enzymatic kinetic resolution processes
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In developing new synthetic methodologies for propargylic alcohols
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For investigating transition metal-catalyzed transformations
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In studies of protein-ligand interactions in chemical biology
Agricultural Applications
Some research suggests that the compound (or its isomer 3-phenyl-2-propyn-1-ol) may exhibit inhibitory effects on nitrification in soil, potentially having applications in agricultural chemistry .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
Table 3: GHS Hazard Statements for 1-Phenyl-2-propyn-1-ol
Supplier | Product Specification | Package Size | Approximate Price (USD) |
---|---|---|---|
Sigma-Aldrich | 98% | 1g | $24.51 |
TCI Chemical | >98.0% (GC) | 5g | $70.00 |
TCI Chemical | >98.0% (GC) | 25g | $267.00 |
Thermo Scientific | 98+% | 25g | $262.65 |
FUJIFILM Wako | 96+% (NMR) | 5g | Available upon request |
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